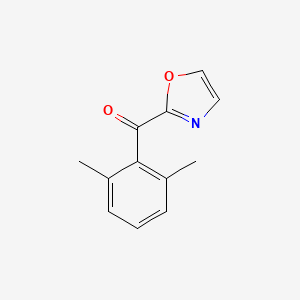

(2,6-Dimethylphenyl)(oxazol-2-yl)methanone

描述

Historical Context and Significance of Oxazole-Containing Ketones in Chemical Research

The parent heterocycle, oxazole (B20620), was first synthesized in 1917, and since its discovery, the study of its derivatives has grown substantially. numberanalytics.com Oxazole-containing structures are found in numerous naturally occurring peptides and other bioactive molecules, underscoring their therapeutic potential. researchgate.netnih.gov

Within this broad family, the 2-acyl oxazole subclass, to which (2,6-Dimethylphenyl)(oxazol-2-yl)methanone belongs, represents a specialized and important research area. acs.org These compounds are not merely synthetic curiosities; they are key building blocks for a variety of more complex, often biologically active, target molecules. acs.org Historically, the synthesis of 2-acyl oxazoles has been a persistent challenge in organic chemistry, limiting their accessibility and exploration. acs.org The development of efficient methods to produce these ketones has been a long-standing goal, as they provide rapid access to a host of compounds with pharmaceutical relevance. acs.org

Overview of Structural Motifs in Oxazole-Derived Compounds and their Synthetic Challenges

The oxazole ring is a planar, aromatic system with a total of six π-electrons. wikipedia.orgresearchgate.net It is a weak base, significantly less so than its all-nitrogen analogue, imidazole. wikipedia.org The oxazole ring system can be substituted at the 2, 4, and 5 positions, allowing for diverse molecular architectures. researchgate.net

The primary synthetic challenge associated with 2-acyl oxazoles stems from the reactivity of the C2 position of the oxazole ring. wikipedia.orgacs.org Early attempts to synthesize these ketones via the direct acylation of 2-lithiooxazoles with acyl chlorides were largely unsuccessful. This is because the lithiated intermediate exists in a delicate equilibrium with a ring-opened isonitrile species. wikipedia.orgacs.org This equilibrium favors the formation of undesired O-acylated, ring-opened byproducts instead of the target ketone. acs.org

To circumvent this fundamental reactivity issue, researchers have devised several strategies:

Two-Step Oxidation: A more successful, albeit less direct, approach involves the initial reaction of a 2-lithiated oxazole with an aldehyde to form a secondary alcohol, which is then oxidized in a separate step to yield the desired ketone. acs.org

Transmetalation to Zincates: A significant breakthrough involved the transmetalation of the initially formed 2-lithiooxazole to a corresponding zincate. These organozinc reagents are more stable and exist in their closed-ring form, allowing them to react cleanly with acyl chlorides to form 2-acyl oxazoles. acs.org

Grignard Reagents and Weinreb Amides: An efficient and high-yielding method involves the generation of 2-magnesiated oxazoles (Grignard reagents) by treating the parent oxazole with a magnesium-based reagent like i-PrMgCl. These oxazole Grignards react smoothly and exclusively with Weinreb amides to furnish 2-acyl oxazoles, solving a long-standing problem in the field. acs.orgsigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₃NO | wikipedia.org |

| Molar Mass | 69.06 g/mol | wikipedia.org |

| Density | 1.050 g/cm³ | wikipedia.org |

| Boiling Point | 69.5 °C | wikipedia.org |

| Acidity (pKa of conjugate acid) | 0.8 | wikipedia.org |

| Challenge | Reason | Solution | Reference |

|---|---|---|---|

| Direct acylation with 2-lithiooxazoles fails. | The lithiated intermediate ring-opens to an isonitrile species. | Use alternative synthetic routes. | wikipedia.orgacs.org |

| Formation of undesired byproducts. | Reaction of the open-chain isonitrile with the acylating agent. | Employing a two-step sequence of aldehyde addition followed by oxidation. | acs.org |

| Instability of organometallic intermediates. | High reactivity of organolithium compounds. | Transmetalation from lithium to a more stable zincate. | acs.org |

| Need for a general and efficient method. | Previous methods were either low-yielding or not broadly applicable. | Reacting 2-magnesiated oxazoles (Grignard reagents) with Weinreb amides. | acs.orgsigmaaldrich.com |

Scope and Research Objectives for the Compound Class

The primary research objective concerning 2-acyl oxazoles is the continued development of robust, efficient, and general synthetic methodologies. acs.orgnih.gov The goal is to create a toolbox of reactions that allow chemists to easily access a wide variety of these ketones with diverse substitution patterns. Key objectives include:

Improving Synthetic Efficiency: Research focuses on discovering new catalytic systems and reaction conditions that improve yields, reduce reaction times, and enhance the atom economy of the syntheses. mdpi.com

Expanding Substrate Scope: A major goal is to develop methods that tolerate a broad range of functional groups on both the acyl and oxazole components, enabling the synthesis of a diverse library of compounds.

Elucidating Reaction Mechanisms: A deeper understanding of the mechanisms of these reactions, such as the role of the metal in transmetalation strategies, can lead to more rational and effective synthetic designs. acs.org

Application in Target-Oriented Synthesis: A significant driver for this research is the utility of 2-acyl oxazoles as versatile intermediates. acs.org The ketone functional group serves as a handle for numerous subsequent transformations (e.g., reductions, additions, condensations), making these compounds valuable starting points for constructing more complex molecules with potential biological activity. tandfonline.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

(2,6-dimethylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-9(2)10(8)11(14)12-13-6-7-15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGQRIPJZWFCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642124 | |

| Record name | (2,6-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-48-0 | |

| Record name | (2,6-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dimethylphenyl Oxazol 2 Yl Methanone and Its Analogs

Strategies for Oxazole (B20620) Ring Formation in the Synthesis of Aryl Oxazolyl Ketones

The construction of the oxazole ring is a critical step in the synthesis of aryl oxazolyl ketones. Various strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cyclizations, each offering distinct advantages in terms of substrate scope and functional group tolerance.

A novel and expedient strategy for synthesizing 5-oxazole ketones involves a gold-catalyzed intramolecular cyclization of internal N-propargylamides. organic-chemistry.orgnih.govacs.org This method merges homogeneous gold catalysis with radical chemistry. acs.orgacs.org The process is initiated by a gold catalyst, such as Ph₃PAuCl, which activates the alkyne in the N-propargylamide for a 5-exo-dig cyclization, leading to a vinyl-gold intermediate. organic-chemistry.orgacs.org This intermediate is then trapped by a nitric oxide (NO) radical, which is generated in situ. organic-chemistry.orgacs.org

The reaction proceeds under mild conditions, utilizing an oxidant like 4-MeO-TEMPO and a radical source such as tBuONO. organic-chemistry.org Mechanistic studies suggest that the carbonyl oxygen in the final ketone product originates from water present in the reaction mixture. organic-chemistry.org The protocol exhibits excellent functional group compatibility and is particularly effective for substrates with aromatic rings due to conjugation effects. organic-chemistry.org Research indicates that electron-withdrawing groups on the aryl moiety of the N-propargylamide tend to enhance reaction yields, while electron-donating groups can decrease efficiency. organic-chemistry.org

| Catalyst | Oxidant | Radical Source | Key Intermediate | Product Type | Yield (%) | Ref |

| Ph₃PAuCl | 4-MeO-TEMPO | tBuONO | Vinyl-gold complex | 5-Oxazole Ketone | Up to 85 | organic-chemistry.org |

This table summarizes the key components and outcomes of the gold-catalyzed radical-involved intramolecular cyclization for synthesizing 5-oxazole ketones.

Classical methods for oxazole synthesis remain highly relevant and versatile. Condensation reactions are a cornerstone of oxazole ring formation. The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles. pharmaguideline.com Another common approach is the reaction of α-haloketones with primary amides. pharmaguideline.com

The Fischer oxazole synthesis provides a pathway from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org For example, reacting mandelic acid nitrile with benzaldehyde (B42025) yields 2,5-diphenyl-oxazole. wikipedia.org More recent condensation strategies include the reaction of diazoketones with amides catalyzed by copper(II) triflate and the use of Asmic (anisylsulfanylmethylisocyanide) with esters. acs.orgtandfonline.com

Cycloaddition reactions offer another powerful route to oxazole and related heterocyclic scaffolds. pharmaguideline.com Oxazoles can act as dienes in Diels-Alder reactions, particularly when electron-donating substituents are present on the ring, reacting with various dienophiles to form pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.comthieme-connect.com Hypervalent iodine reagents can mediate intramolecular oxidative cyclization of substrates like N-styrylbenzamides to yield 2,5-disubstituted oxazoles under metal-free conditions. researchgate.net Furthermore, [3+2] cycloaddition reactions, such as the photoinduced reaction between diazo compounds and nitriles, provide a direct method for synthesizing substituted oxazoles. researchgate.net

Installation of the 2,6-Dimethylphenyl Moiety and Related Aryl Systems

Attaching the sterically hindered 2,6-dimethylphenyl group, or other aryl systems, to the oxazole ketone core requires robust and selective methods. Cross-coupling reactions and direct C-H activation are the premier strategies for this purpose.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds between aryl and heteroaryl systems.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide or triflate, is a highly versatile method. mdpi.comnih.gov It can be adapted to synthesize aryl ketones by coupling arylboronic acids with acyl chlorides under anhydrous conditions, often using a palladium catalyst like Pd(PPh₃)₄. mdpi.comnih.gov An iterative two-step strategy using the Suzuki-Miyaura reaction with an oxazolylboronate has been developed for the synthesis of poly-oxazoles, demonstrating the power of this reaction in building complex oxazole-containing structures. researchgate.net The reaction typically proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is particularly effective for ketone synthesis by reacting organozinc compounds with acid chlorides. lookchem.com Nickel catalysts, such as Ni(acac)₂, have been shown to be highly efficient for these transformations, often proceeding under mild conditions at room temperature and without the need for additional ligands. lookchem.comresearchgate.net The Negishi coupling is noted for its broad substrate scope and high functional group tolerance. wikipedia.orgnumberanalytics.com

| Coupling Reaction | Catalyst Type | Aryl Source | Heterocyclic Partner | Key Product | Ref |

| Suzuki-Miyaura | Palladium | Arylboronic Acid | Acyl Chloride | Aryl Ketone | nih.gov |

| Suzuki-Miyaura | Palladium | Aryl Halide | Oxazolylboronate | Aryl-Oxazole | researchgate.net |

| Negishi | Nickel | Arylzinc Halide | Acyl Chloride | Aryl Ketone | lookchem.com |

| Negishi | Palladium/Nickel | Organozinc Compound | Aryl Halide | Biaryl | organic-chemistry.org |

This table provides a comparative overview of Suzuki-Miyaura and Negishi cross-coupling reactions for the synthesis of aryl oxazolyl ketones and related structures.

Direct C-H arylation has emerged as an atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. beilstein-journals.org This methodology involves the direct coupling of a (hetero)arene C-H bond with an aryl halide. For oxazoles, palladium-catalyzed direct arylation allows for the introduction of an aryl group at either the C2 or C5 position with high regioselectivity. beilstein-journals.orgresearchgate.net

The selectivity of the arylation can be controlled by the choice of ligand and solvent. For instance, C5 arylation of oxazole is favored in polar solvents with specific phosphine (B1218219) ligands, while C2 arylation is preferred in nonpolar solvents with different phosphine ligands. researchgate.net Copper-catalyzed direct C2-selective arylations have also been reported using ligands such as phenanthroline. beilstein-journals.org These methods provide a powerful and streamlined approach to synthesizing C-arylated oxazoles, including analogs of (2,6-Dimethylphenyl)(oxazol-2-yl)methanone.

Chemo- and Regioselective Synthetic Pathways

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules to avoid the formation of undesired isomers and byproducts. In the context of this compound and its analogs, selectivity plays a crucial role at multiple stages.

During the formation of the oxazole ring, condensation reactions like the Robinson-Gabriel synthesis inherently define the substitution pattern based on the choice of the starting α-acylamino ketone. pharmaguideline.com

In the installation of the aryl moiety, direct C-H arylation offers a compelling example of tunable regioselectivity. As noted, palladium-catalyzed direct arylation of the oxazole ring can be selectively directed to either the C5 or C2 position by carefully tuning reaction parameters such as the solvent and phosphine ligand. researchgate.net C5 arylation is typically achieved in polar solvents, whereas C2 arylation is favored in nonpolar environments, providing distinct pathways to different constitutional isomers from the same starting materials. researchgate.net

Cross-coupling reactions also offer avenues for regioselective synthesis. For instance, in a substrate containing multiple different halogen atoms (e.g., bromo and chloro), the greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to a palladium(0) catalyst can be exploited to achieve selective coupling at the bromo-substituted position. This allows for the stepwise and controlled introduction of different aryl groups. Similarly, the Friedel-Crafts acylation, a classic method for forming aryl ketones, is often limited by poor regioselectivity, which highlights the advantages of more modern, selective cross-coupling and C-H activation methods. nih.gov

Control of Selectivity in Complex this compound Syntheses

The synthesis of complex molecules like this compound often requires precise control over regioselectivity and chemoselectivity to obtain the desired product in high yield and purity. The sterically hindered 2,6-dimethylphenyl group presents a unique challenge in acylation reactions.

One effective strategy for the selective synthesis of 2-acyl oxazoles involves the use of organometallic reagents. The deprotonation of oxazole at the C2 position is known to be facile, creating a nucleophilic center that can react with an acylating agent. wikipedia.org However, this can be complicated by the ring-opening to an isonitrile tautomer. A more controlled approach involves the use of 2-magnesiated oxazoles. The reaction of 2-Grignard reagents of oxazole or 5-aryl oxazoles with Weinreb amides provides a highly selective route to 2-acyl oxazoles. This method is particularly advantageous as it exclusively yields the desired 2-acyl product. sigmaaldrich.com For the synthesis of this compound, this would involve the reaction of 2-(magnesio)oxazole with N-methoxy-N,2,6-trimethylbenzamide.

Another approach to control selectivity is through palladium-catalyzed direct arylation. While this method is more commonly used to introduce aryl groups at the C2 or C5 position of the oxazole ring, modifications can allow for acylation. For instance, a Pd(II)-catalyzed decarboxylative cross-coupling of benzoxazole (B165842) with 2,6-dimethoxybenzoic acid has been reported, yielding the corresponding 2-benzoylbenzoxazole. wikipedia.org This suggests that a similar strategy could be adapted for the synthesis of the target compound.

The following table summarizes a selection of methods that offer control over selectivity in the synthesis of related 2-acyl oxazoles:

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Oxazole, N-methoxy-N-methylbenzamide | i-PrMgCl, THF | 2-Benzoyloxazole | High | sigmaaldrich.com |

| Benzoxazole, 2,6-Dimethoxybenzoic acid | Pd(OAc)₂, Ag₂CO₃, K₂CO₃, DMA, 130 °C | 2-(2,6-Dimethoxybenzoyl)benzoxazole | 45% | wikipedia.org |

| 2-Acylamino-ketone | Trifluoroacetic anhydride, ethereal solvent | 2,5-Disubstituted oxazole | - | wikipedia.org |

This table presents representative examples of selective synthetic methods for 2-acyl oxazoles and their analogs.

One-Pot and Cascade Reaction Sequences for Heterocycle Construction

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by minimizing intermediate purification steps. Several such strategies have been developed for the synthesis of substituted oxazoles.

A notable one-pot synthesis involves a Friedel-Crafts/Robinson-Gabriel approach. This method utilizes an oxazolone (B7731731) template which, upon treatment with an aromatic nucleophile in the presence of a Lewis acid, undergoes a Friedel-Crafts reaction followed by an in-situ Robinson-Gabriel cyclodehydration to yield highly substituted oxazoles. researchgate.netidexlab.com

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single synthetic operation, are also powerful tools for oxazole synthesis. An iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes with 2-amino-1-phenylethanone hydrochloride provides a metal-free and practical route to 2,5-disubstituted oxazoles. organic-chemistry.orgacs.org This reaction proceeds under mild conditions and demonstrates broad substrate scope, including sterically hindered aldehydes. organic-chemistry.org

Another elegant cascade approach involves a copper-catalyzed reaction of alkenes with azides. This sequence proceeds through a 1,3-dipolar cycloaddition, ring cleavage, 1,2-H migration, denitrogenation, and finally an aerobic oxidative dehydrogenative cyclization to afford 2,5-disubstituted oxazoles. rsc.org

The table below highlights some one-pot and cascade reactions for the synthesis of oxazole derivatives:

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Yield | Reference |

| One-Pot Friedel-Crafts/Robinson-Gabriel | Oxazolone, Aromatic nucleophile | Lewis Acid (e.g., AlCl₃), Cyclodehydrating agent (e.g., TFAA) | 2,4,5-Trisubstituted oxazoles | Good | researchgate.netidexlab.com |

| Iodine-Catalyzed Cascade Cyclization | Aromatic aldehyde, 2-Amino-1-phenylethanone HCl | I₂, TBHP, NaHCO₃, DMF | 2,5-Disubstituted oxazoles | up to 79% | organic-chemistry.orgacs.org |

| Copper-Catalyzed Cascade Reaction | Aromatic terminal alkene, Azide | Copper catalyst, Air (oxidant) | 2,5-Disubstituted oxazoles | Moderate to high | rsc.org |

| Cs₂CO₃-Mediated One-Pot Synthesis | Aromatic primary amide, 2,3-Dibromopropene | Cs₂CO₃, DMSO | 2-Aryl-5-methyl-oxazoles | up to 83% | rsc.org |

This table showcases various efficient one-pot and cascade methodologies for the synthesis of substituted oxazoles.

General Synthetic Approaches for Benzoyl-Oxazole Derivatives

The synthesis of benzoyl-oxazole derivatives, a subclass of 2-acyl oxazoles, can be achieved through several established methods. The Robinson-Gabriel synthesis is a classic and widely used method that involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgijpsonline.comsynarchive.com The requisite 2-acylamino-ketone can be prepared by acylation of an α-amino ketone. For the synthesis of this compound, this would entail the acylation of a suitable α-amino ketone with 2,6-dimethylbenzoyl chloride, followed by cyclodehydration, typically using a strong acid like sulfuric acid or polyphosphoric acid. ijpsonline.com

The reaction of α-haloketones with primary amides, known as the Bredereck reaction, is another versatile method for preparing 2,4-disubstituted oxazoles. ijpsonline.com This approach would involve reacting an appropriate α-haloketone with 2,6-dimethylbenzamide.

More contemporary methods often employ transition metal catalysis. For instance, copper-catalyzed coupling of α-diazoketones with amides has been shown to be an effective route to 2,4-disubstituted oxazoles. ijpsonline.com Furthermore, a cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes provides a one-step synthesis of 2,5-disubstituted oxazoles. rsc.org

The following table provides an overview of general synthetic approaches applicable to benzoyl-oxazole derivatives:

| Synthetic Method | General Reactants | Key Reagents/Conditions | Product Type | Reference |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, PPA, or other dehydrating agents | 2,5-Disubstituted oxazole | wikipedia.orgijpsonline.comsynarchive.com |

| Bredereck Reaction | α-Haloketone, Primary amide | Heat | 2,4-Disubstituted oxazole | ijpsonline.com |

| Copper-Catalyzed Coupling | α-Diazoketone, Amide | Cu(OTf)₂ | 2,4-Disubstituted oxazole | ijpsonline.com |

| Cobalt-Catalyzed Cycloaddition | N-Pivaloyloxyamide, Alkyne | Co(III) catalyst | 2,5-Disubstituted oxazole | rsc.org |

| Reaction of 2-Magnesiated Oxazole | 2-Magnesiated oxazole, Weinreb amide | - | 2-Acyl oxazole | sigmaaldrich.com |

This table summarizes key general synthetic routes towards benzoyl-oxazole derivatives.

Catalytic Applications and Transformations Involving 2,6 Dimethylphenyl Oxazol 2 Yl Methanone Derivatives

The Role of Oxazole-Containing Scaffolds in Catalysis Chemistry

The oxazole (B20620) ring system, a five-membered heterocycle containing both nitrogen and oxygen, is a prominent structural motif in medicinal chemistry and materials science. tandfonline.comnih.gov Its value extends significantly into the realm of catalysis. The unique electronic and steric properties of the oxazole ring allow it to function as a versatile coordinating group in the design of ligands for transition metal catalysts. nih.gov

The nitrogen and oxygen atoms within the oxazole ring are capable of engaging in a variety of non-covalent interactions, such as hydrogen bonding, ion-dipole interactions, and coordination bonds with metal centers. tandfonline.comrsc.org This ability to interact with enzymes and receptors is a key reason for their prevalence in biologically active molecules and also underlies their utility in catalyst design. tandfonline.com In medicinal chemistry, the oxazole scaffold is often considered a bioisostere for other heterocycles like thiazoles or imidazoles, allowing for the fine-tuning of a molecule's properties. rsc.org

In catalysis, the oxazole ring's chemical nature, which is intermediate between that of furan (B31954) and pyridine (B92270), allows it to act as a weak base and coordinate to metal catalysts. rsc.org This coordination is fundamental to its role in many catalytic systems, where it can influence the catalyst's reactivity, stability, and selectivity. The scaffold's rigid structure also helps to create a well-defined steric environment around the metal center, which is crucial for achieving high levels of stereoselectivity in asymmetric catalysis. The development of numerous oxazole-containing compounds for therapeutic purposes has driven research into their synthesis and functionalization, providing a rich chemical toolbox for catalyst development. nih.govnih.gov

Utilization as Substrates in Catalytic Reactions (e.g., C-H Activation)

The (2,6-Dimethylphenyl)(oxazol-2-yl)methanone structure is an ideal substrate for directed C-H activation reactions. In this powerful synthetic strategy, a directing group on the substrate coordinates to a transition metal catalyst, bringing the metal into close proximity with a specific C-H bond and enabling its selective functionalization. The oxazole group, or a derivative like an oxazoline (B21484), can serve as an effective directing group for the ortho-C-H bonds of the 2,6-dimethylphenyl ring.

Transition metal-catalyzed C-H activation has become an atom-economical method for synthesizing complex molecules and heterocycles. chim.it While a variety of directing groups are used, such as aminoquinolines or pyridines, the oxazoline moiety is particularly effective. chim.it Catalysts based on earth-abundant metals like cobalt have gained attention as cost-effective alternatives to noble metals (Pd, Rh, Ir) for these transformations. chim.it

For a substrate like this compound, a cobalt catalyst could coordinate to the nitrogen of the oxazole ring. This coordination would direct the catalyst to activate the C-H bonds at the meta-positions of the phenyl ring (relative to the ketone) due to the formation of a stable five- or six-membered metallacycle intermediate. This directed activation allows for the introduction of new functional groups, such as alkenes, through coupling with partners like alkynes or allenes. chim.it The reaction below illustrates a generalized cobalt-catalyzed C-H alkenylation, a process for which oxazoline-type directing groups are well-suited.

Table 1: Generalized Scheme for Directed C-H Activation

| Reactants | Catalyst System | Product | Description |

| Aryl Oxazoline, Alkyne | Co(OAc)₂ (catalyst), Mn(OAc)₂ (oxidant) | ortho-Alkenylated Aryl Oxazoline | The oxazoline group directs the cobalt catalyst to selectively functionalize the C-H bond at the ortho position of the phenyl ring with an alkyne. chim.it |

This strategy avoids the need for pre-functionalized starting materials, offering a more efficient route to complex substituted aromatic compounds.

Design and Development of Chiral Ligands Incorporating Oxazoline Units (e.g., PHOX-type ligands)

One of the most significant applications of oxazole-related structures in catalysis is in the formation of chiral ligands for asymmetric synthesis. Phosphinooxazolines, commonly known as PHOX ligands, are a premier class of P,N-chelating ligands that have proven highly effective in a wide range of enantioselective, transition-metal-catalyzed reactions. wikipedia.orgorgsyn.org

PHOX ligands are modular, meaning their electronic and steric properties can be easily tuned by modifying different parts of their structure. orgsyn.org They feature a chiral oxazoline ring, which provides the stereochemical control, and a phosphine (B1218219) group attached to an adjacent aryl ring. wikipedia.org The synthesis often involves the coupling of a phenyloxazoline with a phosphine source. wikipedia.org The this compound scaffold, after reduction of the ketone and conversion of the oxazole to an oxazoline, provides a direct precursor to this ligand class.

Palladium and iridium complexes of PHOX ligands are particularly successful catalysts. They have been applied to key transformations, delivering products with high enantioselectivity. sigmaaldrich.com

Asymmetric Allylic Alkylation: Pd-PHOX complexes catalyze the enantioselective substitution of allylic substrates, including alkylations (Tsuji-Trost reaction), aminations, and sulfonylations. wikipedia.orgacs.org

Heck Reaction: In the asymmetric Heck reaction, Pd-PHOX catalysts have shown superiority to more traditional diphosphine ligands like BINAP, often preventing undesired double-bond migration in the product. wikipedia.orgsigmaaldrich.com

Asymmetric Hydrogenation: Cationic iridium-PHOX complexes are highly effective for the enantioselective hydrogenation of challenging substrates like tri-substituted olefins and imines, as well as cyclic enamides. sigmaaldrich.comacs.org

The success of these ligands has spurred the development of electronically modified versions, such as those bearing trifluoromethyl groups, which have demonstrated superior performance in certain reactions. orgsyn.org

Table 2: Selected Applications of PHOX Ligands in Asymmetric Catalysis

| Reaction Type | Metal | Typical Substrate | Key Feature | Reference(s) |

| Allylic Alkylation | Palladium | Racemic Allyl Acetates | Forms chiral C-C, C-N, or C-S bonds with high enantioselectivity. | wikipedia.org, sigmaaldrich.com |

| Heck Reaction | Palladium | Aryl Halides, Olefins | High enantioselectivity with minimal double-bond isomerization. | wikipedia.org, sigmaaldrich.com |

| Hydrogenation | Iridium | Imines, Trisubstituted Olefins, Enamides | Produces chiral amines and alkanes with enantiomeric excesses up to 99%. | acs.org, sigmaaldrich.com |

| Decarboxylative Protonation | Palladium | β-ketoallyl esters | Generates α-alkylated cyclic ketones with excellent yield and enantioselectivity. | acs.org |

Regioselective Functionalization of Oxazolyl Methanones via Catalysis

Beyond serving as a directing group for C-H activation on an adjacent ring, the oxazole moiety itself can control the regioselective functionalization of its parent aromatic ring through directed ortho-metalation (DoM). This process involves the deprotonation of the most acidic proton on the aromatic ring, which is typically at the position ortho to the directing group, using a strong organometallic base.

For an oxazolyl methanone (B1245722), the oxazole ring is a powerful directing group. Using bases like n-butyllithium (nBuLi) or mixed lithium-magnesium amides, the proton at the C-3 position of the phenyl ring (ortho to the oxazolyl-methanone group) can be selectively removed. researchgate.netnih.gov The resulting organometallic intermediate can then be trapped with various electrophiles (E+), leading to the formation of a new C-C, C-Si, or C-heteroatom bond at a specific position.

Recent studies have shown that the choice of base and reaction conditions can provide complementary regioselectivity, allowing access to different functionalized isomers from the same starting material. nih.gov Furthermore, transmetalation of the initial lithiated or magnesiated species to other metals, such as zirconium or zinc, can enable subsequent cross-coupling reactions. researchgate.netresearchgate.net For instance, a regioselectively formed arylzirconium species can be selectively functionalized, even in a mixture of regioisomeric organolithium compounds. researchgate.net

This catalytic approach provides a predictable and efficient method for elaborating the structure of this compound, creating highly functionalized derivatives that can be used as advanced intermediates in the synthesis of complex molecules. nih.govresearchgate.net

Table 3: Methods for Regioselective Functionalization of Phenyl-Oxazolines

| Method | Base/Reagent | Intermediate | Outcome | Reference(s) |

| Directed ortho-Lithiation | n-Butyllithium (nBuLi) | Aryllithium | Selective functionalization at the position ortho to the oxazoline. | researchgate.net |

| Directed ortho-Magnesiation | sBu₂Mg | Arylmagnesium | Mild and regioselective functionalization, particularly for ortho,ortho'-disubstitution. | researchgate.net |

| Mixed-Amide Metalation | Li-Mg Amides | Arylmagnesium/lithium | Access to complementary regioselectivity depending on base and substrate. | nih.gov |

| Trans-Metal-Trapping (TMT) | nBuLi / Cp₂ZrCl₂ | Arylzirconium | Selective trapping and functionalization of the least sterically hindered organolithium. | researchgate.net |

Medicinal Chemistry Research Perspectives on 2,6 Dimethylphenyl Oxazol 2 Yl Methanone Scaffolds

Rational Design Principles for Oxazole-Containing Drug Candidates

The design of novel therapeutic agents based on the (2,6-Dimethylphenyl)(oxazol-2-yl)methanone framework is guided by established medicinal chemistry principles. These principles aim to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold Optimization and Molecular Diversity Generation for Aza-Heterocycles

Aza-heterocycles, such as oxazole (B20620), are foundational scaffolds in medicinal chemistry. nih.gov The oxazole nucleus is considered a versatile building block because it is structurally stable and offers multiple positions for chemical modification, allowing for the generation of vast and structurally diverse compound libraries. researchgate.netnih.gov The development of novel oxazole-containing drug candidates often begins with the core scaffold, which is then systematically altered to explore the chemical space and identify derivatives with improved biological activity.

Key strategies for generating molecular diversity from the this compound scaffold include:

Substitution on the Phenyl Ring: The 2,6-dimethylphenyl group can be modified by introducing various substituents at the remaining open positions (3, 4, and 5). Altering these positions with different functional groups (e.g., halogens, alkyls, alkoxys) can significantly impact the compound's steric and electronic properties, influencing its interaction with target proteins.

Modification of the Oxazole Ring: The oxazole ring itself has three positions (C4, C5) that can be substituted. researchgate.net Synthetic methods, such as the van Leusen oxazole synthesis, provide efficient routes to create diverse 4,5-disubstituted oxazoles, enabling fine-tuning of the molecule's properties. nih.govnih.govmdpi.com

Scaffold Hopping: This advanced strategy involves replacing the oxazole core with other bioisosteric five-membered heterocycles (e.g., thiazole, isoxazole (B147169), pyrazole) or even different ring systems to explore new chemical space while retaining key interaction points. nih.govrsc.org This can lead to compounds with novel intellectual property and potentially improved drug-like properties.

The systematic application of these diversification strategies allows chemists to build extensive libraries of analogs for high-throughput screening, accelerating the discovery of lead compounds.

Strategies for Modulating Molecular Interactions within the Compound Class

The biological activity of a compound is dictated by its interactions with a specific macromolecular target. The oxazole moiety and the attached phenyl ring provide a platform for a range of non-covalent interactions that are crucial for binding affinity and selectivity. tandfonline.comresearchgate.net Strategic modifications to the this compound scaffold can be used to modulate these interactions.

The oxazole ring's heteroatoms are key to its functionality:

The nitrogen atom can act as a hydrogen bond acceptor.

The oxygen atom , with its lone pairs of electrons, can also participate in hydrogen bonding. tandfonline.com

The aromatic nature of the oxazole ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. researchgate.net

The 2,6-dimethylphenyl group primarily engages in hydrophobic (van der Waals) interactions . The methyl groups add steric bulk and can be positioned to fit into specific hydrophobic pockets within a target protein, enhancing binding affinity.

Medicinal chemists employ structure-guided design to optimize these interactions. By introducing specific functional groups at strategic positions, they can create or strengthen hydrogen bonds, enhance hydrophobic packing, and optimize electrostatic complementarity between the ligand and its target. For instance, adding a hydroxyl or amino group to the phenyl ring could introduce a new hydrogen bond donor/acceptor, potentially increasing binding potency.

Structure-Activity Relationship (SAR) Studies from a Chemical Design Standpoint

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. tandfonline.com For the this compound class, SAR studies systematically investigate how modifications to different parts of the molecule affect its performance in a given biological assay. nih.govresearchgate.net While specific SAR data for the parent compound is proprietary or may not be in the public domain, general principles can be inferred from studies on related oxazole and isoxazole derivatives. rsc.orgdundee.ac.uk

An SAR investigation would typically explore the following:

The role of the 2,6-disubstitution on the phenyl ring: Initial studies on related scaffolds have shown that a 2,6-disubstituted phenyl ring is often optimal for activity. dundee.ac.uk The methyl groups may serve to lock the phenyl ring in a specific conformation relative to the oxazole, which could be favorable for binding. Replacing these methyl groups with other substituents (e.g., halogens, larger alkyl groups) would reveal the steric and electronic requirements at this position.

Substitution patterns on the phenyl ring: Adding substituents to the 3', 4', or 5' positions of the phenyl ring is a common strategy. SAR studies on other drug classes indicate that electron-withdrawing or electron-donating groups can significantly alter binding affinity. researchgate.net

The importance of the oxazole core: Replacing the oxazole with other heterocycles like isoxazole, thiazole, or pyridine (B92270) would determine the importance of the specific arrangement of heteroatoms for biological activity.

The findings from these studies are often compiled into tables to visualize the impact of various substitutions on activity.

Table 1: Hypothetical Structure-Activity Relationship for this compound Analogs

| Analog | Modification | Relative Activity | Rationale for Activity Change |

|---|---|---|---|

| Parent Compound | This compound | Baseline | Reference compound. |

| Analog A | Replace 2,6-dimethylphenyl with unsubstituted phenyl | Decreased | Loss of specific hydrophobic interactions or optimal conformation. |

| Analog B | Add 4'-Fluoro to phenyl ring | Increased | Potential for new electrostatic or hydrogen bond interactions. |

| Analog C | Replace oxazole with thiazole | Variable | Depends on the importance of the oxygen vs. sulfur heteroatom for target binding. |

| Analog D | Add 5-Methyl to oxazole ring | Increased | Fills a small hydrophobic pocket in the target's active site. |

Computational Chemistry in Drug Design and Lead Optimization

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating the drug design process. Techniques like molecular docking and Density Functional Theory (DFT) are invaluable for optimizing lead compounds derived from the this compound scaffold.

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. jocpr.comresearchgate.net For a compound like this compound, docking studies can provide critical insights into how it might bind to a specific therapeutic target. nih.gov

The process involves:

Preparation of Target and Ligand: A 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The 3D structure of the ligand is generated and optimized.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: Each generated pose is assigned a score that estimates its binding affinity. nih.gov The top-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov

For oxazole-containing compounds, docking studies often reveal hydrogen bonding between the oxazole nitrogen and amino acid residues like arginine or glutamine in the active site. nih.gov The dimethylphenyl group would be predicted to sit within a hydrophobic pocket, interacting with residues like leucine (B10760876) or isoleucine. These predictions guide medicinal chemists in designing new analogs with improved complementarity to the target site. researchgate.net

Table 2: Representative Docking Results for Oxazole Derivatives Against a Kinase Target

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Compound X | -8.5 | GLN72, HIS73 | Hydrogen Bond, π-π Stacking |

| Compound Y | -9.2 | LEU43, ILE141 | Hydrophobic Interaction |

| Compound Z | -7.8 | PHE23, LYS140 | Hydrophobic, Hydrogen Bond |

Data is illustrative and based on general findings from studies on similar compounds. jocpr.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity in Related Compounds

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. scispace.com These calculations provide deep insights into a molecule's geometry, stability, and reactivity, which are crucial for drug design. semanticscholar.orgresearchgate.net For oxazole derivatives, DFT can be used to compute several important properties. researchgate.netirjweb.com

Key parameters derived from DFT calculations include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller energy gap suggests the molecule is more polarizable and more chemically reactive. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. researchgate.netsemanticscholar.org They show electron-rich (nucleophilic) regions in red and electron-poor (electrophilic) regions in blue. These maps are invaluable for understanding and predicting where a molecule is likely to engage in electrostatic or hydrogen-bonding interactions with its biological target.

Optimized Geometry: DFT calculations can predict the most stable 3D conformation of a molecule, including bond lengths and angles. researchgate.net This information is crucial for ensuring that the ligand structure used in docking studies is energetically favorable.

By calculating these properties for a series of analogs of this compound, researchers can build quantitative structure-activity relationship (QSAR) models that correlate electronic properties with biological activity, further refining the lead optimization process. researchgate.netnih.govnih.gov

Table 3: Calculated Electronic Properties of Representative Heterocyclic Compounds using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Oxazole | -6.85 | -0.98 | 5.87 |

| 2-Phenyloxazole | -6.42 | -1.25 | 5.17 |

| 5-Phenyloxazole | -6.31 | -1.33 | 4.98 |

| Related Azo Compound | -6.25 | -2.58 | 3.67 |

Data is illustrative and derived from published DFT studies on related structures. nih.govresearchgate.net

Advanced Characterization and Analytical Methodologies for Oxazolyl Methanones

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary means of elucidating the molecular structure of "(2,6-Dimethylphenyl)(oxazol-2-yl)methanone." By analyzing the interaction of the molecule with electromagnetic radiation, each technique provides unique and complementary information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For "this compound," both ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive evidence for its constitution.

¹H NMR: A ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling. For this molecule, one would expect to observe specific signals corresponding to the protons of the oxazole (B20620) ring and the 2,6-dimethylphenyl group. The aromatic protons on the phenyl ring would typically appear as a multiplet, while the two methyl groups, being chemically equivalent due to free rotation, would likely yield a sharp singlet. The protons on the oxazole ring would show characteristic chemical shifts and coupling patterns.

While the general features can be predicted, specific experimental data for this compound were not available in the searched scientific literature. A representative data table is shown below for illustrative purposes.

Interactive Data Table: Hypothetical ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Oxazole-H |

| Data not available | Data not available | Data not available | Data not available | Oxazole-H |

| Data not available | Data not available | Data not available | Data not available | Aromatic-H (Phenyl) |

¹³C NMR: A ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For "this compound," this would include the carbonyl carbon of the methanone (B1245722) bridge, the carbons of the oxazole ring, and the carbons of the dimethylphenyl substituent. The carbonyl carbon is particularly diagnostic, appearing at a characteristic downfield chemical shift.

Specific ¹³C NMR spectral data for the title compound could not be located in the reviewed sources. A template for such data is provided below.

Interactive Data Table: Hypothetical ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C=O (Ketone) |

| Data not available | Oxazole-C |

| Data not available | Oxazole-C |

| Data not available | Oxazole-C |

| Data not available | Aromatic-C (Phenyl) |

| Data not available | Aromatic-C (Phenyl) |

| Data not available | Aromatic-C (Phenyl) |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

MS: A standard mass spectrum of "this compound" (Molecular Formula: C₁₂H₁₁NO₂) would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 201.22 g/mol .

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. This technique would be used to confirm the molecular formula C₁₂H₁₁NO₂ by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.

No specific experimental MS or HRMS data for this compound were found in the public domain literature searched.

Interactive Data Table: Predicted HRMS Data

| Ion Type | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 202.08625 | Data not available |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of "this compound," the most prominent and diagnostic absorption band would be from the carbonyl (C=O) group of the ketone, typically appearing in the range of 1650-1700 cm⁻¹. Other expected signals include C-H stretching from the aromatic and methyl groups, C=N stretching from the oxazole ring, and C-O-C stretching of the ether linkage within the oxazole.

A search of scientific databases did not yield a specific experimental IR spectrum for this compound.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1660 | C=O (Ketone) Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H (Methyl) Stretch |

| ~1600-1450 | C=C and C=N Stretch (Aromatic/Oxazole) |

Electron Spin Resonance (ESR) Spectroscopy (for redox-active systems)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For a molecule like "this compound," ESR spectroscopy would not be a standard characterization tool as the ground-state molecule is a diamagnetic species with no unpaired electrons. This technique would only become relevant if the compound were to be part of a study involving its reduction or oxidation to form a radical ion, or if it were incorporated into a metal complex with an unpaired electron. Studies on some nitrogen-containing heterocycles have used ESR to characterize radical species formed under specific reactive conditions. researchgate.net However, no such studies or ESR data pertaining to the redox activity of "this compound" were found.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The spectrum provides information about the extent of conjugation in the molecule. The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the phenyl and oxazole rings linked by the carbonyl group. The position of the absorption maximum (λ_max) is sensitive to the electronic structure and solvent polarity. researchgate.net

No experimental UV-Vis spectrum for "this compound" has been reported in the searched literature.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are crucial for the purification of the synthesized "this compound" and for the assessment of its purity.

In synthetic procedures for related methanone compounds, purification is commonly achieved using silica gel column chromatography . rsc.orgmdpi.com A solvent system, typically a mixture of non-polar and polar solvents like petroleum ether and ethyl acetate (B1210297), would be used as the eluent. mdpi.com The progress of the separation and the purity of the collected fractions would be monitored by Thin-Layer Chromatography (TLC) . nih.gov

While these are standard methods for compounds of this type, specific protocols for the chromatographic separation and the resulting purity assessment (e.g., by High-Performance Liquid Chromatography - HPLC) for "this compound" were not detailed in the available literature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is typically the most suitable approach for this type of aromatic ketone.

Research Findings:

The separation is generally achieved on a C18 column, which provides excellent resolution for aromatic compounds. pensoft.net The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. acs.orgresearchgate.net The choice of buffer and its pH can be optimized to achieve the best separation efficiency and peak shape. For instance, a phosphate (B84403) buffer with a pH adjusted to 3 has been successfully used for the analysis of related oxazole-containing compounds. researchgate.net

UV detection is the most common method for the quantification of oxazolyl methanones, as the aromatic and oxazole rings exhibit strong UV absorbance. chromatographyonline.comyoutube.com The detection wavelength is typically set at the absorption maximum of the analyte to ensure the highest sensitivity. For many aromatic ketones and oxazole derivatives, a wavelength in the range of 240-260 nm is often optimal. researchgate.netshodex.com For example, in the analysis of oxaprozin, a diphenyl-oxazole derivative, a detection wavelength of 240 nm was utilized. researchgate.net For other ketones, detection has been performed at 262 nm. shodex.com

The retention time of this compound will depend on the specific chromatographic conditions, including the exact mobile phase composition, flow rate, and column temperature. However, based on the analysis of similar aromatic ketones, a retention time in the range of 5-15 minutes can be expected under standard analytical conditions.

Table 1: Representative HPLC Parameters for the Analysis of Aromatic Ketones and Oxazole Derivatives

| Parameter | Value/Description | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3-5) or Acetonitrile/Water | acs.orgresearchgate.net |

| Elution | Isocratic or Gradient | researchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | acs.orgresearchgate.net |

| Detection | UV Absorbance at 240-260 nm | researchgate.netshodex.com |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | shodex.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It provides both chromatographic separation and mass spectral data, allowing for confident identification. researchgate.net

Research Findings:

In a typical GC-MS analysis, the compound is introduced into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). youtube.com The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and a series of fragment ions.

The fragmentation of this compound under electron ionization is expected to follow predictable pathways for aromatic ketones and oxazole derivatives. youtube.comlibretexts.org The primary fragmentation, known as alpha-cleavage, would likely occur at the bond between the carbonyl group and the aromatic rings. youtube.com

Expected major fragmentation pathways include:

Cleavage of the bond between the carbonyl carbon and the 2,6-dimethylphenyl ring: This would lead to the formation of a (2,6-dimethylphenyl) radical and an [oxazol-2-yl-C=O]+ cation.

Cleavage of the bond between the carbonyl carbon and the oxazole ring: This would result in an oxazole radical and a [(2,6-dimethylphenyl)-C=O]+ cation.

Fragmentation of the oxazole ring: The oxazole ring itself can undergo fragmentation, leading to characteristic smaller ions.

Loss of methyl groups from the dimethylphenyl moiety.

The mass spectrum of 2,6-dimethylphenol, a related structure, shows a prominent molecular ion peak and fragmentation corresponding to the loss of a methyl group. nih.gov The mass spectrum of other aromatic ketones also shows characteristic alpha-cleavage fragments. libretexts.org

Table 2: Predicted Major Mass-to-Charge Ratios (m/z) in the Electron Ionization Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Description | Reference |

| [M]+• | 201 | Molecular Ion | - |

| [(C8H9)-C=O]+ | 133 | (2,6-Dimethylphenyl)carbonyl cation | youtube.com |

| [C3H2NO-C=O]+ | 96 | Oxazol-2-ylcarbonyl cation | youtube.com |

| [C8H9]+ | 105 | 2,6-Dimethylphenyl cation | nih.gov |

| [C3H2NO]+ | 68 | Oxazole cation | - |

X-ray Crystallography for Solid-State Structure Determination of Related Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of related oxazole and N-(2,6-dimethylphenyl) derivatives provides valuable insights into its likely solid-state conformation. anchor-publishing.comwestminster.ac.uknih.gov

Research Findings:

Studies on various oxazole derivatives reveal that the oxazole ring is generally planar. anchor-publishing.comresearchgate.netnih.gov The bond lengths and angles within the oxazole ring are consistent with its aromatic character. ebsco.com

The crystal structure of N-(2,6-dimethylphenyl) acetamide (B32628) derivatives shows that the orientation of the 2,6-dimethylphenyl group relative to the rest of the molecule can be influenced by intramolecular hydrogen bonding and steric hindrance from the two methyl groups. nih.gov These methyl groups often force the phenyl ring to be twisted out of the plane of the adjacent functional group to minimize steric strain.

Table 3: Typical Bond Lengths and Angles in Related Oxazole and Aromatic Ketone Structures

| Bond/Angle | Typical Value | Reference |

| C=O Bond Length | 1.20 - 1.24 Å | - |

| C-C(aromatic) Bond Length | 1.38 - 1.41 Å | ebsco.com |

| C-N (oxazole) Bond Length | 1.35 - 1.39 Å | anchor-publishing.com |

| C-O (oxazole) Bond Length | 1.36 - 1.38 Å | anchor-publishing.com |

| C-C=O Angle | ~120° | researchgate.net |

| (Aromatic)C-C=O Angle | ~120° | researchgate.net |

Future Directions and Emerging Research Avenues for 2,6 Dimethylphenyl Oxazol 2 Yl Methanone

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The future synthesis of (2,6-Dimethylphenyl)(oxazol-2-yl)methanone will likely move beyond traditional multi-step batch processes, embracing greener and more efficient technologies. The focus will be on minimizing waste, reducing energy consumption, and improving atom economy. Key research directions include the adoption of flow chemistry, which allows for safer, more scalable, and highly controlled reaction conditions. Furthermore, developing C-H activation methodologies could provide a more direct route to functionalize the aryl and oxazole (B20620) rings, bypassing the need for pre-functionalized starting materials.

Another promising area is the use of photocatalysis and electrosynthesis. These techniques can enable novel bond formations under mild conditions, often using renewable energy sources, thereby significantly enhancing the sustainability profile of the synthesis.

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Batch Synthesis | Emerging Sustainable Strategies |

|---|---|---|

| Reaction Control | Limited; potential for thermal runaways. | High; precise control over temperature, pressure, and mixing. |

| Scalability | Often challenging and non-linear. | Readily scalable by extending reaction time or using parallel reactors. |

| Safety | Handling of hazardous reagents in large quantities. | Improved safety due to small reaction volumes and contained systems. |

| Sustainability | High energy consumption and solvent waste. | Lower energy footprint; potential for solvent recycling and catalysis. |

| Key Technologies | Round-bottom flasks, heating mantles. | Flow reactors, C-H activation, photocatalysis, electrosynthesis. |

Exploration of New Catalytic Applications and Ligand Development Based on the Oxazole Scaffold

The structure of this compound, featuring a nitrogen atom within the oxazole ring and a nearby carbonyl oxygen, presents an ideal bidentate chelation site for metal ions. This N,O-chelation motif is a cornerstone of modern ligand design for transition metal catalysis. The sterically bulky 2,6-dimethylphenyl group can provide a defined steric environment around a coordinated metal center, which is crucial for achieving high selectivity in catalytic transformations.

Future research will likely focus on synthesizing a library of analogues and evaluating their performance as ligands in a variety of catalytic reactions. This includes exploring their potential in asymmetric catalysis, where the chiral environment created by the ligand is paramount. Cross-coupling reactions, such as Suzuki and Heck couplings, as well as oxidation and reduction reactions, are prime candidates for investigation using novel catalysts derived from this scaffold.

Table 2: Potential Catalytic Applications

| Catalytic Reaction | Role of the Ligand Scaffold | Potential Metal Center | Desired Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Create a chiral pocket to control enantioselectivity. | Rhodium (Rh), Ruthenium (Ru) | Enantiomerically pure alcohols or amines. |

| Suzuki-Miyaura Coupling | Stabilize the active catalyst and promote reductive elimination. | Palladium (Pd), Nickel (Ni) | Efficient C-C bond formation. |

| Heck Coupling | Control regioselectivity and catalyst stability at high temperatures. | Palladium (Pd) | Formation of substituted alkenes. |

| C-H Activation/Functionalization | Direct a metal catalyst to a specific C-H bond. | Palladium (Pd), Rhodium (Rh) | Atom-economical synthesis of complex molecules. |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound. By using in silico methods, researchers can predict molecular properties and reaction outcomes, thereby saving significant time and resources compared to purely experimental approaches.

Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular geometry, and reactivity indices of the molecule. This information is vital for understanding its potential as a ligand, predicting its coordination behavior with different metals, and estimating the energy barriers of catalytic cycles. Molecular Dynamics (MD) simulations can further provide insights into the conformational flexibility of the molecule and its interactions with solvents or other reactants, which is crucial for designing selective catalysts.

Table 3: Application of Computational Methods

| Computational Method | Information Gained | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic properties, bond energies, reaction pathways, spectroscopic predictions. | Guiding ligand modification for optimal electronic properties; predicting catalytic cycle intermediates. |

| Molecular Dynamics (MD) | Conformational landscape, solvent effects, binding affinities. | Understanding ligand-metal complex stability and dynamics; simulating interactions in a reaction medium. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with chemical or biological activity. | Predicting the catalytic efficiency or other properties of a library of virtual derivatives. |

Integration with High-Throughput Screening for Chemical Space Exploration of Related Methanones

To fully explore the potential of the this compound scaffold, future research will benefit immensely from integration with high-throughput screening (HTS) techniques. HTS allows for the rapid testing of thousands of compounds, dramatically accelerating the pace of discovery.

The process begins with the creation of a diverse chemical library. This can be a virtual library, designed using computational methods, where derivatives of the parent compound are generated by systematically altering substituents on both the phenyl and oxazole rings. The most promising candidates from this virtual screening can then be synthesized and subjected to experimental HTS assays. These assays could screen for catalytic activity, material properties (e.g., fluorescence), or other desired functions. This synergistic approach, combining computational design with rapid experimental validation, represents the future of molecular discovery.

Table 4: High-Throughput Screening Workflow

| Step | Description | Key Technologies |

|---|---|---|

| 1. Library Design | In silico generation of a diverse library of analogues based on the core scaffold. | Combinatorial chemistry software, QSAR models. |

| 2. Virtual Screening | Computational filtering of the library to prioritize candidates with desired predicted properties. | Molecular docking, DFT, machine learning algorithms. |

| 3. Parallel Synthesis | Automated or semi-automated synthesis of prioritized compounds. | Robotic synthesis platforms, microfluidic reactors. |

| 4. High-Throughput Assay | Rapid experimental testing of the synthesized library for a specific property (e.g., catalysis). | Microplate readers, automated liquid handlers, spectroscopic analysis. |

| 5. Data Analysis | Analysis of large datasets to identify "hit" compounds and structure-activity relationships. | Cheminformatics software, statistical analysis tools. |

常见问题

Basic Question

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, particularly for distinguishing between keto-enol tautomers .

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in aromatic regions and confirms connectivity between the oxazole ring and dimethylphenyl group .

- IR Spectroscopy : Identifies carbonyl stretching vibrations (~1650–1700 cm⁻¹) and validates acylation success .

How do steric effects from the 2,6-dimethyl substituents influence reaction kinetics in cross-coupling reactions?

Advanced Question

The ortho-dimethyl groups create significant steric hindrance, slowing down nucleophilic attacks or metal-catalyzed coupling reactions. For instance:

- In palladium-catalyzed Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) are required to mitigate steric effects and improve yields .

- Kinetic studies using time-resolved NMR show a 30–40% reduction in reaction rates compared to unsubstituted analogs due to restricted access to the aryl ring .

What catalytic systems enhance regioselectivity in functionalizing the oxazole ring?

Advanced Question

- Silver Catalysts : Promote silylene transfer reactions to form silacycles, enabling selective modification of the oxazole’s C4/C5 positions .

- Rhodium Complexes : Facilitate C–H activation at the oxazole’s C2 position under mild conditions (e.g., [Cp*RhCl₂]₂ with Cu(OAc)₂ as an oxidant) .

- Methodological Note : Screen ligands (e.g., bidentate phosphines) to tailor selectivity, as electronic effects dominate over steric factors in oxazole functionalization .

How can computational modeling predict biological activity or material properties of this compound?

Advanced Question

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in photochemical applications .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like Discovery Studio. For example, the oxazole moiety shows strong hydrogen bonding with ATP-binding pockets .

- QSAR Models : Correlate substituent effects (e.g., methyl groups) with antimicrobial activity using logP and polar surface area (PSA) descriptors .

How should researchers address contradictions in reported catalytic efficiencies for this compound?

Advanced Question

Discrepancies often arise from:

- Catalyst Loading : Higher Pd concentrations (5 mol%) may improve yields but complicate purification .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance oxazole reactivity but may induce side reactions in the presence of Brønsted acids .

Resolution : Conduct controlled comparative studies using standardized conditions (e.g., 2 mol% Pd(OAc)₂, 1,4-dioxane, 80°C) and report turnover numbers (TONs) to normalize efficiency metrics .

What strategies enable the integration of this compound into heterocyclic frameworks for drug discovery?

Advanced Question

- Multi-Component Reactions : Use zirconium- or palladium-mediated couplings to fuse the compound with pyrrole or indole rings, creating polycyclic architectures .

- Post-Functionalization : Introduce bioisosteres (e.g., replacing the oxazole with thiazole) via metathesis or click chemistry to optimize pharmacokinetic profiles .

- Case Study : The compound’s methyl groups enhance metabolic stability in CYP450 assays, making it a viable scaffold for kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。